molecular formula C₁₃H₁₅D₃N₂O₃ B1145195 Epi-Lacosamide-d3 CAS No. 1795786-76-3

Epi-Lacosamide-d3

Cat. No.: B1145195
CAS No.: 1795786-76-3
M. Wt: 253.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epi-Lacosamide-d3 is a deuterated analogue of Epi-Lacosamide, which is an impurity of Lacosamide. Lacosamide is a medication used for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are beneficial in various analytical and pharmacokinetic studies.

Preparation Methods

The synthesis of Epi-Lacosamide-d3 involves several steps to ensure high chemical and chiral purity. One of the methods includes the use of phosphoric acid as a counterion to enhance the purity of the key intermediate . The preparation process is carried out under mild conditions, resulting in a high overall yield of the compound . Industrial production methods often involve the use of ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the quantitative determination of Lacosamide and its metabolites .

Chemical Reactions Analysis

Epi-Lacosamide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and formic acid . The major products formed from these reactions are typically analyzed using chromatography techniques to ensure the desired purity and stability .

Scientific Research Applications

Antiepileptic Drug Development

Mechanism of Action:
Epi-Lacosamide-d3 functions by stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing. This mechanism is crucial in managing seizure disorders, particularly in patients with refractory epilepsy.

Clinical Trials:
Recent clinical trials have demonstrated the efficacy and safety of lacosamide, including its deuterated variant. For instance, a phase 3 study evaluated lacosamide as an adjunctive treatment for uncontrolled primary generalized tonic-clonic seizures in patients with idiopathic generalized epilepsy. The results indicated significant improvements in seizure control without major safety concerns .

Pharmacokinetics:
The pharmacokinetic profile of this compound suggests enhanced bioavailability and a more stable plasma concentration compared to non-deuterated forms. This can lead to improved therapeutic outcomes and reduced side effects .

Therapeutic Drug Monitoring

Importance of Monitoring:
Therapeutic drug monitoring (TDM) is essential for optimizing treatment regimens in patients using antiepileptic drugs. This compound can be effectively quantified using liquid chromatography-mass spectrometry (LC-MS), which allows clinicians to tailor dosages based on individual metabolic responses.

Case Studies:
Several studies have highlighted the successful application of LC-MS for TDM of lacosamide and its derivatives, demonstrating its utility in clinical settings to prevent toxicity and ensure therapeutic efficacy .

Research Applications in Epilepsy Models

Animal Studies:
this compound has been utilized in preclinical models to study its effects on seizure frequency and severity. These studies often involve rodent models of epilepsy, where the compound's impact on neuronal excitability can be assessed.

Findings:
Research has shown that this compound effectively reduces seizure activity in these models, supporting its potential as a therapeutic agent for various forms of epilepsy .

Potential in Personalized Medicine

Tailored Treatments:
The unique pharmacological properties of this compound make it a candidate for personalized medicine approaches. By understanding individual patient responses to this compound, healthcare providers can customize treatment plans that maximize efficacy while minimizing adverse effects.

Future Directions:
Ongoing research is focused on identifying biomarkers that predict response to this compound, facilitating the development of more effective treatment strategies for epilepsy and potentially other neurological disorders .

Summary Table of Applications

Application Area Description Key Findings/References
Antiepileptic Drug DevelopmentAdjunctive treatment for seizures; stabilizes neuronal membranesPhase 3 trial results showing efficacy
Therapeutic Drug MonitoringQuantification using LC-MS; optimizing dosagesSuccessful TDM applications reported
Research ApplicationsPreclinical studies on seizure modelsSignificant reduction in seizure activity
Personalized MedicineTailored treatments based on pharmacological profilesOngoing research into biomarkers

Mechanism of Action

The mechanism of action of Epi-Lacosamide-d3 is similar to that of Lacosamide. It selectively enhances sodium channel slow inactivation, which stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability without affecting physiological function . This mechanism is crucial for its anticonvulsant properties and its effectiveness in treating partial-onset seizures .

Comparison with Similar Compounds

Epi-Lacosamide-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include Lacosamide-13C, D3, which is also used as an internal standard in pharmacokinetic research . Other related compounds include Levetiracetam-D6 and Lamotrigine-13C, 15N4, which are used in similar analytical applications .

Biological Activity

Epi-Lacosamide-d3, a deuterated analog of lacosamide, is primarily studied for its potential applications in the treatment of epilepsy and other neurological disorders. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies.

Overview of Lacosamide and this compound

Lacosamide is an antiepileptic drug that acts through the modulation of voltage-gated sodium channels, enhancing slow inactivation without affecting fast inactivation. This mechanism helps to stabilize neuronal excitability and reduce seizure frequency. This compound retains similar pharmacological properties but may exhibit altered metabolic profiles due to the incorporation of deuterium, which can enhance stability and bioavailability.

Voltage-Gated Sodium Channels:

  • Lacosamide binds selectively to the slow inactivated state of voltage-gated sodium channels (VGSCs), leading to enhanced slow inactivation and reduced neuronal firing rates .
  • This compound is hypothesized to exhibit similar binding kinetics, potentially improving efficacy and safety profiles.

Collapsin Response Mediator Protein 2 (CRMP-2):

  • Lacosamide has been shown to interact with CRMP-2, influencing neuronal growth and synaptic plasticity. This interaction may help mitigate excitatory synaptic connections that contribute to epileptogenesis .

Pharmacokinetics

This compound is expected to demonstrate favorable pharmacokinetic characteristics similar to those of lacosamide:

  • Absorption: Nearly 100% bioavailability with rapid absorption.
  • Half-Life: Approximately 13 hours, supporting a twice-daily dosing regimen.
  • Metabolism: Primarily metabolized by CYP enzymes into inactive metabolites, with renal excretion being the main elimination pathway .

Efficacy in Epilepsy Management

  • Case Report on Progressive Myoclonic Epilepsy:
    • A 42-year-old female patient with progressive myoclonic epilepsy type 1 was treated with lacosamide after multiple failed therapies. The introduction of lacosamide led to a significant reduction in seizure frequency and improvement in quality of life .
  • Adjunctive Therapy Studies:
    • In a randomized controlled trial involving patients with focal epilepsy, lacosamide demonstrated a median seizure reduction rate of approximately 37% at doses ranging from 400 mg to 600 mg per day . These findings suggest that this compound could provide similar benefits.

Safety Profile

The safety profile of lacosamide includes common adverse effects such as dizziness, headache, and somnolence. In clinical trials comparing lacosamide with placebo, the incidence of adverse effects was not significantly different overall; however, neurological side effects were more prevalent in the lacosamide group . The introduction of this compound may mitigate some side effects due to altered pharmacokinetics.

Comparative Data Table

ParameterLacosamideThis compound (Hypothetical)
Bioavailability~100%~100%
Half-Life~13 hours~13 hours
Main MetabolismCYP2C19, CYP2C9CYP2C19, CYP2C9
Elimination RouteRenalRenal
Common Side EffectsDizziness, headacheHypothetical similar profile

Properties

CAS No.

1795786-76-3

Molecular Formula

C₁₃H₁₅D₃N₂O₃

Molecular Weight

253.31

Synonyms

(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide;  (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide;  (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.